2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine moiety, which is further substituted with a 5-chloro-2-methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors such as 4-piperidone.
Introduction of the Benzoyl Group: The 5-chloro-2-methoxybenzoyl group is introduced via an acylation reaction, typically using 5-chloro-2-methoxybenzoic acid and a coupling reagent like DCC (dicyclohexylcarbodiimide).
Attachment of the Pyrimidine Ring: The final step involves the nucleophilic substitution reaction where the piperidine intermediate reacts with a pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.
Reduction: Reagents such as NaBH₄ or LiAlH₄.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid derivatives.
Reduction: Formation of 5-chloro-2-methoxybenzyl alcohol derivatives.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine and pyrimidine rings makes it a candidate for interacting with biological macromolecules.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific receptors or enzymes involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyrimidine lies in its combination of a pyrimidine ring with a piperidine moiety and a substituted benzoyl group. This specific arrangement of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-24-16-4-3-14(19)11-15(16)17(23)22-9-5-13(6-10-22)12-25-18-20-7-2-8-21-18/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKPVMXWZNMQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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